molecular formula C18H13NO3S B11333001 N-(4-acetylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide

N-(4-acetylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide

Cat. No.: B11333001
M. Wt: 323.4 g/mol
InChI Key: WZIWVWORUKCZDF-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide is a complex organic compound that belongs to the class of aromatic anilides This compound is characterized by its unique structural features, which include an isothiochromene ring fused with a carboxamide group and an acetylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide typically involves multi-step organic reactions. One common method is the Michael addition reaction, where 1-(4-acetylphenyl)-pyrrole-2,5-diones react with aromatic alcohols to form the desired product. This reaction is carried out in an aqueous medium, which is considered environmentally benign and efficient .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Techniques such as phase-transfer catalysis and the use of eco-friendly solvents are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-acetylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • 1-tosyl-1H-imidazole
  • 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
  • 1-ethyl-4-tosylpiperazine

Uniqueness

N-(4-acetylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide is unique due to its isothiochromene ring structure, which imparts distinct chemical reactivity and potential biological activities. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields .

Properties

Molecular Formula

C18H13NO3S

Molecular Weight

323.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-1-oxoisothiochromene-3-carboxamide

InChI

InChI=1S/C18H13NO3S/c1-11(20)12-6-8-14(9-7-12)19-17(21)16-10-13-4-2-3-5-15(13)18(22)23-16/h2-10H,1H3,(H,19,21)

InChI Key

WZIWVWORUKCZDF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)S2

Origin of Product

United States

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